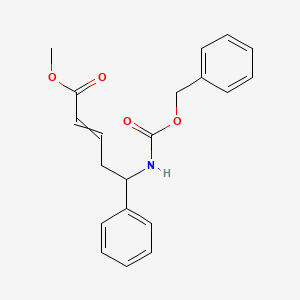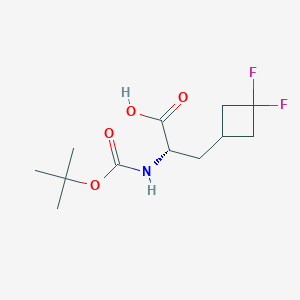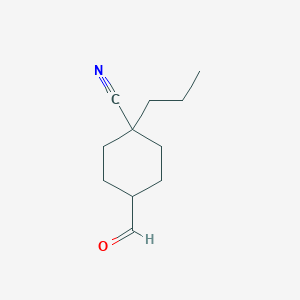
4-Formyl-1-propylcyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-1-propylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H17NO It consists of a cyclohexane ring substituted with a formyl group at the 4-position and a propyl group at the 1-position, along with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-propylcyclohexane-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexane derivative is treated with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation using propyl chloride and AlCl3 (aluminum chloride) as a catalyst.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the compound with cyanogen bromide (BrCN) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The formyl group can undergo nucleophilic substitution reactions, such as the formation of imines or oximes with primary amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, H2/Pd-C (palladium on carbon)
Substitution: NH2OH (hydroxylamine), RNH2 (primary amines)
Major Products:
Oxidation: 4-Propylcyclohexane-1-carboxylic acid
Reduction: 4-Formyl-1-propylcyclohexane-1-amine
Substitution: 4-Formyl-1-propylcyclohexane-1-oxime
Wissenschaftliche Forschungsanwendungen
4-Formyl-1-propylcyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl and nitrile groups.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Wirkmechanismus
The mechanism of action of 4-Formyl-1-propylcyclohexane-1-carbonitrile depends on its interaction with molecular targets. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The carbonitrile group can undergo hydrolysis to form carboxylic acids or amides, which can further interact with biological targets. The propyl group provides hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Formylcyclohexane-1-carbonitrile: Lacks the propyl group, making it less hydrophobic.
1-Propylcyclohexane-1-carbonitrile: Lacks the formyl group, reducing its electrophilic reactivity.
4-Formyl-1-methylcyclohexane-1-carbonitrile: Has a methyl group instead of a propyl group, affecting its steric and hydrophobic properties.
Uniqueness: 4-Formyl-1-propylcyclohexane-1-carbonitrile is unique due to the combination of its functional groups, which provide a balance of electrophilic, nucleophilic, and hydrophobic properties. This makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-formyl-1-propylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-5-11(9-12)6-3-10(8-13)4-7-11/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
HCWQNPWYDYVBQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC(CC1)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-yl]propanoate](/img/structure/B13897868.png)
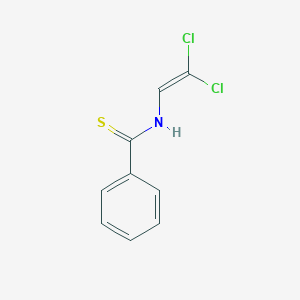
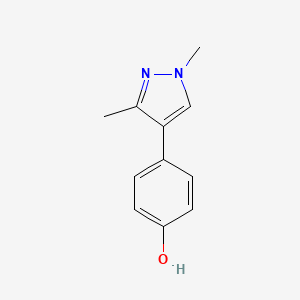
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)

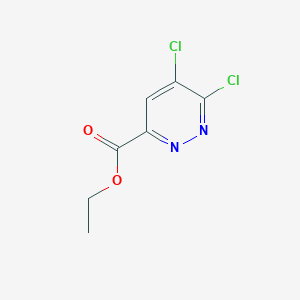
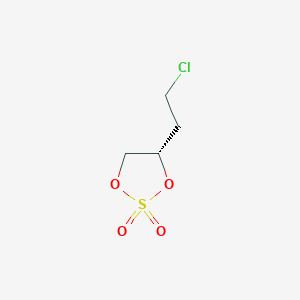

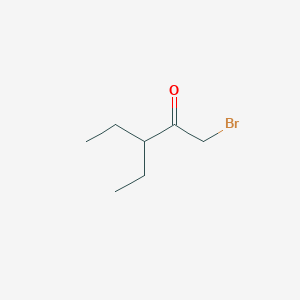
![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
